

kinase selectivity profile of GSK2656157 across a 300-kinase panel

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: GSK2656157

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Kinase Selectivity Profile of GSK2656157: A Comparative Guide

GSK2656157 is a potent and highly selective inhibitor of the Protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK), a critical component of the unfolded protein response (UPR). This guide provides a comparative analysis of the kinase selectivity of **GSK2656157** across a broad panel of kinases, supported by experimental data and protocols.

Executive Summary

GSK2656157 is an ATP-competitive inhibitor of PERK with a reported IC₅₀ of 0.9 nM in cell-free assays.^[1] To assess its specificity, the inhibitor was profiled against a panel of 300 different kinases. The results demonstrate a high degree of selectivity for PERK. At a concentration of 10 μM, **GSK2656157** inhibited only a small fraction of the kinases tested, indicating a low potential for off-target effects at therapeutic concentrations. Specifically, one study reported that only 17 out of 300 kinases were inhibited by more than 80% at this high concentration. Another study noted that IC₅₀ values against the 300-kinase panel were generally greater than 100 nM. While the complete raw data from the 300-kinase panel screening is not publicly available in full, this guide compiles the key findings and compares the selectivity of **GSK2656157** to its known off-target interactions.

Kinase Selectivity Profile of GSK2656157

The following table summarizes the known kinase selectivity data for **GSK2656157**. The primary screening was conducted at a concentration of 10 μ M across a panel of 300 kinases.

Kinase Target	IC50 (nM)	% Inhibition at 10 μ M	Notes
PERK (EIF2AK3)	0.9	Not reported	Primary Target
HRI (EIF2AK1)	460	>50%	Over 500-fold selectivity for PERK.
BRK	822	>50%	
PKR (EIF2AK2)	905	>50%	
MEKK2 (MAP3K2)	954	>50%	
RIPK1	Potent inhibitor	Not specified in 300-kinase screen	Identified as a potent off-target in separate studies.
Other Kinases (>80% inhibition at 10 μ M)	Not specified	>80%	15 other kinases were inhibited by >80% at 10 μ M. The identities of these kinases are not publicly detailed in the primary publications.
Other Kinases (>50% inhibition at 10 μ M)	>100	>50%	44 kinases were inhibited by >50% at 10 μ M.

Experimental Protocols

The kinase selectivity profiling of **GSK2656157** was performed by Reaction Biology Corp. using a radiometric assay format, likely the HotSpot™ assay.

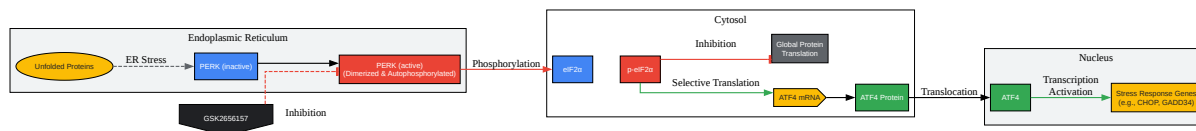
HotSpot™ Kinase Assay Protocol (General Overview)

This assay quantifies the activity of a specific kinase by measuring the incorporation of a radiolabeled phosphate from $[\gamma\text{-}^{33}\text{P}]\text{ATP}$ into a substrate.

- **Reaction Setup:** The kinase, a specific substrate (peptide or protein), and the test compound (**GSK2656157**) are incubated in a reaction buffer.
- **Initiation:** The kinase reaction is initiated by the addition of a mixture of unlabeled ATP and $[\gamma\text{-}^{33}\text{P}]\text{ATP}$. The final ATP concentration is typically at or near the K_m for each specific kinase to ensure physiological relevance.
- **Incubation:** The reaction is allowed to proceed for a defined period at a controlled temperature.
- **Termination and Capture:** The reaction is stopped, and the radiolabeled substrate is separated from the residual $[\gamma\text{-}^{33}\text{P}]\text{ATP}$. This is commonly achieved by spotting the reaction mixture onto a phosphocellulose filter membrane, which binds the phosphorylated substrate.
- **Washing:** The filter is washed to remove any unbound $[\gamma\text{-}^{33}\text{P}]\text{ATP}$.
- **Detection:** The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
- **Data Analysis:** The percentage of kinase activity in the presence of the inhibitor is calculated relative to a vehicle control (e.g., DMSO). IC_{50} values are determined by fitting the dose-response data to a sigmoidal curve.

PERK Signaling Pathway

GSK2656157 targets PERK, a key sensor of endoplasmic reticulum (ER) stress. Under conditions of ER stress, such as the accumulation of unfolded proteins, PERK is activated. This initiates a signaling cascade aimed at restoring ER homeostasis.



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Caption: The PERK signaling pathway in response to ER stress.

Conclusion

GSK2656157 is a highly selective inhibitor of PERK. While it demonstrates potent inhibition of its primary target, the available data from a broad kinase panel screen indicates minimal off-target activity at concentrations significantly higher than its PERK IC₅₀. This high degree of selectivity makes **GSK2656157** a valuable tool for studying the biological functions of PERK and a promising candidate for therapeutic development in diseases characterized by ER stress. Further investigation into the specific off-target kinases inhibited at high concentrations may provide additional insights into its pharmacological profile.

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References

- 1. caymanchem.com [caymanchem.com]
- To cite this document: BenchChem. [kinase selectivity profile of GSK2656157 across a 300-kinase panel]. BenchChem, [2025]. [Online PDF]. Available at:

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